5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-one is a heterocyclic compound that belongs to the benzofuran family. This compound features a bromine atom at the 5th position and a fluorine atom at the 7th position on the benzofuran ring, which contributes to its unique chemical properties and potential biological activities. It is primarily synthesized for research purposes, particularly in medicinal chemistry and organic synthesis.
This compound can be synthesized from various precursors, typically involving halogenation and cyclization reactions. It has been studied extensively due to its biological activity and potential therapeutic applications.
5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-one is classified as a benzofuran derivative, which is known for its role in medicinal chemistry, particularly as a scaffold for drug development. Benzofurans are significant due to their presence in numerous natural products and their biological activities.
The synthesis of 5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-one typically involves several key steps:
A common synthetic route includes the reaction of 2-bromo-4-fluorophenol with ethyl acetoacetate in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is generally carried out under reflux conditions to facilitate cyclization. In an industrial context, continuous flow reactors may be utilized to enhance yield and efficiency while minimizing by-products.
The molecular formula of 5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-one is C_9H_6BrF_O. Its structure features a benzofuran ring with specific substitutions that influence its reactivity and interaction with biological targets.
The compound has a molecular weight of approximately 233.05 g/mol. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra provide insights into its structural characteristics, confirming the presence of functional groups associated with the benzofuran moiety .
5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-one can undergo various chemical transformations:
Common reagents for these reactions include sodium methoxide for substitution, potassium permanganate for oxidation, and sodium borohydride for reduction. The choice of reagents and conditions significantly affects the reaction outcomes and yields.
The mechanism of action for 5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific biological targets such as enzymes and receptors. The presence of bromine and fluorine enhances its binding affinity, potentially modulating enzymatic activities or cellular signaling pathways . This interaction can lead to various biological effects, making it a candidate for further pharmacological studies.
5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-one is typically a solid at room temperature with varying solubility in organic solvents depending on its purity and specific formulation.
The compound exhibits notable chemical stability under standard laboratory conditions but may react under specific circumstances such as exposure to strong oxidizing agents or bases. Its reactivity profile makes it suitable for further chemical modifications in synthetic applications .
5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-one has several scientific applications:
The synthesis of 5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-one (C₈H₄BrFO₂, MW 231.02) demands precise control over halogen positioning and ring formation. This scaffold’s chemical identity is defined by its CAS number 1156601-36-3 and molecular structure featuring a ketone group at the 3-position, bromine at C5, and fluorine at C7, creating a regioselective challenge for synthetic chemists [1] [2].
Achieving correct halogen placement on the dihydrobenzofuranone core necessitates sequential halogenation protocols. Bromination typically precedes fluorination due to bromine’s lower activation energy for electrophilic substitution. Directed ortho-metalation (DoM) tactics enable selective bromination at C5 using brominating agents (e.g., NBS) on fluorobenzene precursors, exploiting fluorine’s directing effect. Subsequent electrophilic fluorination at C7 employs Selectfluor® or NFSI under acidic conditions, yielding the 5-bromo-7-fluoro pattern. Isomer purity (>97%) is confirmed via HPLC and ¹⁹F NMR spectroscopy, with common byproducts including 5-bromo-6-fluoro and 6-bromo-7-fluoro isomers (Table 1) [2] [4].
Table 1: Common Regioisomeric Byproducts in Halogenated Dihydrobenzofuranone Synthesis
Regioisomer | CAS Number | Molecular Formula | Relative Abundance |
---|---|---|---|
5-Bromo-7-fluoro (Target) | 1156601-36-3 | C₈H₄BrFO₂ | Primary product |
6-Bromo-7-fluoro | 1344891-91-3 | C₈H₄BrFO₂ | <5% |
5-Bromo-6-fluoro | 1260007-95-1 | C₈H₄BrFO₂ | <8% |
7-Bromo-5-fluoro | 1153445-43-2 | C₈H₄BrFO₂ | <3% |
4-Dimethylaminopyridine (DMAP) catalyzes a one-pot tandem cyclization-halogenation of ortho-halophenol substrates with α-bromoketones, forming the dihydrobenzofuranone core with integrated halogens. This method achieves yields >15% higher than uncatalyzed routes by accelerating enolization and intramolecular nucleophilic attack. DMAP’s nucleophilicity activates carbonyl groups, facilitating ring closure at 80–100°C in aprotic solvents (e.g., acetonitrile). Subsequent oxidative bromination using CuBr₂ introduces the C5 bromine with minimal dibromination byproducts (<2%). Kinetic studies show a 40% reduction in cyclization time compared to piperidine-mediated methods (Table 2) [2] .
Table 2: Kinetic Parameters for DMAP-Catalyzed vs. Standard Cyclization
Catalyst | Temperature (°C) | Cyclization Time (h) | Yield (%) | Byproduct Formation (%) |
---|---|---|---|---|
None | 100 | 12 | 58 | 18 |
Piperidine | 100 | 8 | 72 | 12 |
DMAP (10 mol%) | 100 | 4.5 | 89 | <5 |
Chiral α-aminosulfones serve as linchpins for enantioselective benzofuranone synthesis. A SmI₂-mediated reductive desulfonylation of ortho-hydroxy phenyl α-aminosulfones generates nucleophilic carbamoyl anions that undergo stereocontrolled cyclization. This method constructs the 2,3-dihydrofuran ring with up to 92% ee when using chiral auxiliaries (e.g., (S)-tert-butanesulfinamide). The amine group later transforms into the ketone via diazotization-hydrolysis, preserving stereochemistry at C3 if present. This route enables access to (3S)-5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS 1241676-84-5), a key synthon for further functionalization (Table 3) [3] .
Table 3: Enantioselective Synthesis via α-Aminosulfone Intermediates
Chiral Auxiliary | Solvent | Temperature (°C) | ee (%) | Overall Yield (%) |
---|---|---|---|---|
(S)-tert-Butanesulfinamide | THF | -78 | 92 | 76 |
(R)-Phenethylamine | DCM | 25 | 85 | 68 |
L-Proline methyl ester | Toluene | 0 | 78 | 62 |
Solid-phase synthesis using Wang resin-linked fluorophenols permits stepwise halogenation and cyclization with simplified purification. After bromination, resin-bound intermediates undergo cleavage via TFA to yield crude 5-bromo-7-fluoro derivatives in >95% purity. However, solution-phase synthesis remains dominant for industrial-scale production (e.g., SynQuest Labs’ bulk offerings) due to higher volumetric yields (Table 4). Microwave-assisted solution-phase cyclization at 150°C reduces reaction times to <30 minutes without resin-loading limitations, achieving 90% yield with Pd(OAc)₂ catalysis [2] [4] .
Table 4: Solid-Phase vs. Solution-Phase Synthesis Metrics
Parameter | Solid-Phase Approach | Solution-Phase Approach |
---|---|---|
Purity after cleavage | >95% | 85–90% (pre-crystallization) |
Scale limitation | <5 mmol | >1 mol |
Typical cyclization yield | 75–80% | 85–90% |
Purification | Filtration/washing | Crystallization (hexane/EtOAc) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0